molecular formula C9H12O3 B1655202 2-(2-Methoxyethoxy)phenol CAS No. 33130-23-3

2-(2-Methoxyethoxy)phenol

Cat. No.: B1655202
CAS No.: 33130-23-3
M. Wt: 168.19 g/mol
InChI Key: KWZJUYRNLOMDTH-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)phenol is a chemical compound with the CAS Number: 33130-23-3 . It has a molecular weight of 168.19 and is typically stored at room temperature . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12O3/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5,10H,6-7H2,1H3 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . Phenols, in general, are colorless liquids or solids but can turn reddish-brown due to oxidation . The boiling points of phenols increase with an increase in the number of carbon atoms .

Scientific Research Applications

Antioxidant Properties and Chemical Behavior

  • Antioxidant Mechanism Analysis : Kajiyama and Ohkatsu (2002) explored the substituent effects of phenolic antioxidants, focusing on o-methoxyphenols with m-substituents. They found that these substituents significantly influence the antioxidant activity, a concept referred to as the “secondary substituent effect” (Kajiyama & Ohkatsu, 2002).

  • Hydrogen Bonding and Antioxidant Efficiency : Heer et al. (1999) studied the effect of methoxy substitution on the phenolic-hydrogen bond dissociation enthalpy. They observed that o-methoxy-substituted phenol forms an additional hydrogen bond with solvents, enhancing its antioxidant capability (Heer, Korth, & Mulder, 1999).

  • Kinetics of Hydrogen Atom Abstraction : A study by Heer et al. (2000) revealed that hydrogen atom abstraction from methoxyphenols is easier from molecules with intramolecular hydrogen bonding. This property is significant for their function as antioxidants (Heer, Mulder, Korth, Ingold, & Lusztyk, 2000).

  • Influence on Physical Properties of Polymers : Conner et al. (2007) synthesized polyphosphazenes with 2-(2-methoxyethoxy)ethoxy side groups. They found that these side groups affected the glass transition temperatures and ionic conductivity of the polymers, highlighting their role in modifying material properties (Conner, Welna, Chang, & Allcock, 2007).

  • Thermochemical Analysis and Hydrogen Bonding : Varfolomeev et al. (2010) conducted thermochemical studies on methoxyphenols and their hydrogen-bonded complexes. They found that intermolecular hydrogen bond strength varies among methoxyphenols, influencing their thermodynamic properties (Varfolomeev, Abaidullina, Solomonov, Verevkin, & Emel’yanenko, 2010).

Biomedical and Biological Applications

  • Anticancer Potential : Kim et al. (2019) studied 2-Methoxy-4-vinylphenol and found it effective in reducing the viabilityand migratory activity of pancreatic cancer cells. This highlights its potential application in cancer treatment (Kim, Han, Go, Oh, Kim, Jung, Lee, & Kim, 2019).
  • Schiff Base Compound for Breast Cancer Cells : Sukria et al. (2020) explored a Schiff base compound synthesized from 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol, testing its anticancer activity against T47D breast cancer cells. This research underlines the compound's possible use in breast cancer treatment (Sukria, Hayati, Hanapi, Adawiyah, & Ningsih, 2020).

Other Applications

  • Polymeric Carrier for Bioactive Agents : Gwon (2000) synthesized water-soluble poly(methoxyethoxy-aminoarlyoxy phosphazene) as a carrier molecule for bioactive agents. This indicates the potential of 2-(2-Methoxyethoxy)phenol derivatives in drug delivery systems (Gwon, 2000).

  • Synthesis of Redox Electrolytes : Attanayake et al. (2019) studied the synthesis and electrochemical analysis of phenothiazine derivatives, including 2-(2-methoxyethoxy)ethyl phenothiazine. Their work aims to develop high-concentration redox electrolytes for use in nonaqueous redox flow batteries (Attanayake, Kowalski, Greco, Casselman, Milshtein, Chapman, Parkin, Brushett, & Odom, 2019).

  • Lignin Pyrolysis for Phenol Production : Peng et al. (2014) investigated the effect of alkaline additives on lignin pyrolysis, producing various phenols including 2-methoxy-phenol. This study provides insights into the sustainable production of phenolic compounds from lignin (Peng, Zhang, Yue, & Xu, 2014).

Mechanism of Action

The mechanism of action of phenolic compounds, which include 2-(2-Methoxyethoxy)phenol, mainly stems from their free radical scavenging and metal chelating properties as well as their effects on cell signaling pathways and gene expression .

Safety and Hazards

The safety information for 2-(2-Methoxyethoxy)phenol includes several hazard statements such as H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Relevant Papers The search results include several papers related to this compound and similar compounds . These papers discuss various aspects of these compounds, including their synthesis, properties, and applications. They could provide further insights into this compound.

Properties

IUPAC Name

2-(2-methoxyethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZJUYRNLOMDTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460807
Record name 2-(2-methoxyethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33130-23-3
Record name 2-(2-methoxyethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Catechol (10.0 g, 91 mmol), bromoethylmethylether (12.6 g, 91 mmol), and potassium carbonate (12.6 g, 91 mmol) were mixed in ethanol (100 ml) and refluxed for 15 h. The solvent was evaporated and dichioromethane (200 ml) was added. The inorganics were filtered off and the solvent was removed in vacuum. Chromatography on silica gel with 0.5% methanol in dichloromethane as the eluent gave the title compound. Yield 4.5 g, 29%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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